![molecular formula C7H8F3NS B1404858 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine CAS No. 1260663-12-4](/img/structure/B1404858.png)

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

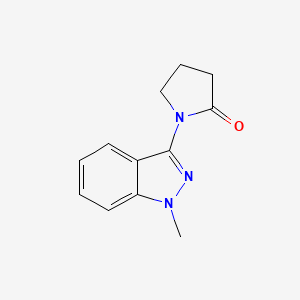

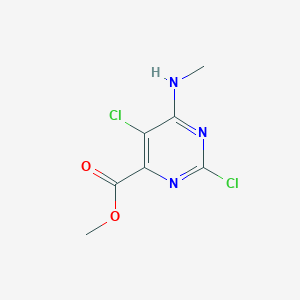

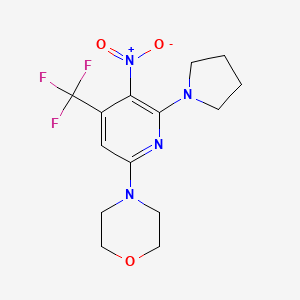

Synthetic Methodologies and Chemical Transformations

A significant application of 2-[5-(Trifluoromethyl)thien-2-yl]ethanamine derivatives is in synthetic chemistry, where they serve as intermediates for synthesizing a wide range of heterocyclic compounds. For instance, Song et al. (2008) described a one-pot synthesis of trifluoromethyl-containing heterocycles, leveraging a three-component reaction involving a derivative of this compound. This method highlights the compound's role in creating complex molecular architectures with potential biological activity Song et al., 2008.

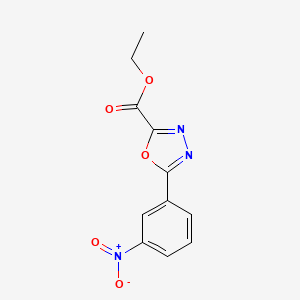

Antitumor Activity

The synthesis and investigation of novel derivatives for antitumor applications have been explored, demonstrating the compound's utility in medicinal chemistry. Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from compounds related to this compound. These derivatives exhibited in vitro anti-cancer activity, highlighting the potential of such compounds in drug development Maftei et al., 2016.

Microwave-Assisted Synthesis

Microwave-assisted synthetic techniques have been employed to efficiently synthesize fused heterocycles incorporating the trifluoromethyl moiety. Shaaban (2008) reported on the synthesis of derivatives under microwave irradiation, showcasing a rapid and efficient method for incorporating the trifluoromethyl group into various heterocyclic frameworks Shaaban, 2008.

Structural and Spectral Analysis

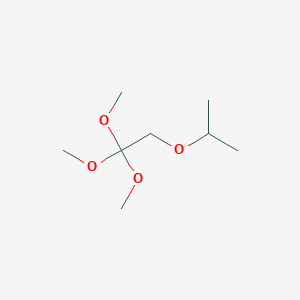

Structural and spectral analyses of derivatives have provided insights into their chemical properties and potential applications. Flores et al. (2018) explored the synthesis, structure, and cyclocondensation reactions of trifluoromethyl-substituted compounds, contributing to a deeper understanding of their chemical behavior Flores et al., 2018.

Novel Synthetic Routes

Novel synthetic routes for key intermediates of pharmaceuticals demonstrate the versatility of this compound derivatives in drug synthesis. Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, showcasing the compound's importance in the synthesis of clinically relevant drugs Luo et al., 2008.

Mecanismo De Acción

Target of Action

The primary targets of 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine are currently unknown . This compound is an aromatic amine , which suggests it may interact with various biological targets

Mode of Action

. As an aromatic amine, it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it may potentially influence pathways involving aromatic amines.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action

Result of Action

. Understanding these effects would provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are subjects of ongoing investigation.

Propiedades

IUPAC Name |

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYRJWHPSRLJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

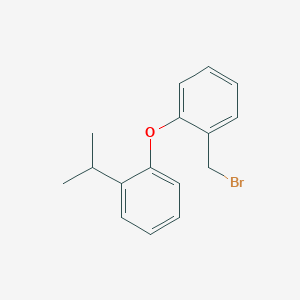

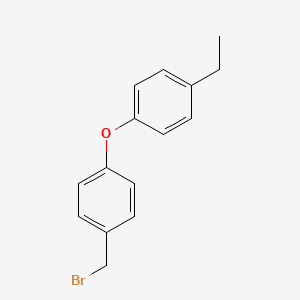

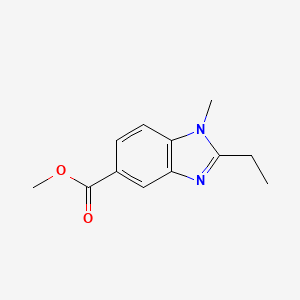

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)

![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)